molecular formula C17H17N3O3S B2902763 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1396782-10-7

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2902763
CAS No.: 1396782-10-7
M. Wt: 343.4
InChI Key: FXLLGTSJJVCGGY-UHFFFAOYSA-N
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Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide is a synthetic compound featuring a phthalazinone core substituted with a methyl group at position 3 and a sulfonamide-linked benzyl moiety at position 1. The phthalazinone scaffold is known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity . The sulfonamide group enhances bioavailability and binding affinity through hydrogen bonding and π-π interactions with target proteins .

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-20-17(21)15-10-6-5-9-14(15)16(19-20)11-18-24(22,23)12-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLLGTSJJVCGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the formation of the phthalazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways. Medicine: Industry: The compound's unique properties may be exploited in materials science, such as in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic or industrial outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Core Variations

The target compound is compared below with structurally similar derivatives (Table 1):

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target compound Phthalazinone 3-methyl, 1-(phenylmethanesulfonamide) C₁₈H₁₇N₃O₃S ~355.4* Sulfonamide linkage enhances solubility and target binding .
4-(3-((4-Benzoylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A12) Phthalazinone 4-fluorobenzyl, piperazinyl-benzoyl C₂₈H₂₆FN₃O₂ 471.53 Piperazine-benzoyl group may improve CNS penetration .
N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide (B3) Phthalazinone 1-(2-fluoro-5-(butylhydrazide)benzyl) C₂₀H₂₁FN₄O₂ 369.17 Hydrazide substituent introduces polarity, potentially reducing bioavailability .
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (8) Benzene-sulfonamide 3-(cyano-trifluoromethyl-phenoxy), 1-phenylmethanesulfonamide C₂₁H₁₆F₃N₃O₃S 447.43 Trifluoromethyl and cyano groups enhance metabolic stability .
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (ID8) Quinazolinone 3-methyl, 6-(methylphenylamino), 3-(cyanopropyl)benzamide C₂₈H₂₆N₆O₂ 478.55 Quinazolinone core with cyanopropyl benzamide shows kinase inhibition potential .

*Calculated based on analogous compounds in .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s phenylmethanesulfonamide group increases logP compared to hydrazide derivatives (e.g., B3) but remains lower than trifluoromethyl-containing analogs (e.g., Compound 8) .
  • Solubility: Sulfonamide groups generally improve aqueous solubility over unmodified phthalazinones .
  • Metabolic Stability : Fluorine atoms (e.g., in A12 and B3) and trifluoromethyl groups (e.g., in Compound 8) reduce oxidative metabolism, enhancing half-life .

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol

The primary mechanism of action for this compound involves its interaction with specific cellular targets:

  • Inhibition of Bromodomain and Extra-Terminal (BET) Proteins : This compound primarily targets BET proteins, particularly BRD4, which are known to play critical roles in regulating gene expression associated with cell proliferation and survival.
  • Impact on the c-Myc Pathway : The compound has been shown to disrupt the c-Myc signaling pathway, a crucial regulator in various cancers. By inhibiting c-Myc activity, it can lead to reduced cell proliferation in hematologic malignancies.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has shown significant effects against human leukemia and lymphoma cells .
Cell LineIC50 (µM)Effect on Cell Cycle
HL6012.5G0/G1 arrest
Daudi15.0G0/G1 arrest
K56210.0Apoptosis induction

Mechanistic Studies

Mechanistic studies have demonstrated that this compound can induce apoptosis in cancer cells through:

  • Disruption of Protein Interactions : By inhibiting c-Myc-Max dimerization, it prevents the transcriptional activation of target genes that promote cell survival .
  • Modulation of Cellular Signaling Pathways : It influences various signaling pathways involved in cell growth and apoptosis, further enhancing its anticancer efficacy .

Case Studies

In a notable case study involving leukemia cell lines, the administration of this compound resulted in:

  • Significant Reduction in Viability : The study reported a dose-dependent decrease in cell viability.
  • Increased Apoptotic Markers : Analysis revealed elevated levels of caspases and other apoptotic markers post-treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the cyclization of phthalazine precursors under acidic/basic conditions. Key steps include nucleophilic substitution for methyl-sulfonamide linkage and purification via column chromatography or recrystallization. Optimization requires tuning reaction parameters (e.g., temperature: 80–100°C, solvent: DMF or THF, catalyst: K₂CO₃) to maximize yield (>70%) and purity (>95%) . For analogs, microwave-assisted synthesis or flow chemistry may reduce reaction times .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodology : Use a combination of 1H/13C NMR (in DMSO-d₆ or CDCl₃) to confirm connectivity and stereochemistry. FTIR verifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). X-ray crystallography resolves 3D configurations, particularly for assessing hydrogen bonding in the phthalazine core . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ peaks) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) to determine MIC/MBC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. cloacae) strains. Compare to standards like ampicillin (MIC range: 0.004–0.030 mg/mL observed for analogs) .
  • Anticancer activity : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodology :

  • Core modifications : Replace the phenylmethanesulfonamide group with bulkier aryl sulfonamides to enhance target binding. For example, substituting with a 4-sulfamoylphenyl group improved MIC values by 2-fold in analogs .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phthalazine 3-methyl position to modulate electron density and bioactivity. Docking studies (using AutoDock Vina) can predict interactions with enzymes like DNA gyrase .

Q. What mechanistic insights exist for its biological activity?

  • Methodology :

  • Enzyme inhibition : Assay inhibition of bacterial DNA gyrase (via supercoiling assays) or human topoisomerase II (gel electrophoresis). IC₅₀ values <1 µM suggest high potency .
  • Cellular pathway analysis : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis-related proteins like Bcl-2/Bax) in treated cancer cells .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., pH, serum content). For instance, discrepancies in MIC values may arise from variations in bacterial inoculum size .
  • Structural validation : Confirm compound purity (HPLC ≥98%) and stability (via TGA/DSC) to rule out degradation artifacts . Cross-test with structurally validated analogs to isolate activity trends .

Q. What advanced analytical techniques are critical for method development?

  • Methodology :

  • HPLC-MS/MS : Optimize gradients (e.g., 10–90% acetonitrile in 0.1% formic acid) for quantifying low-abundance metabolites in pharmacokinetic studies .
  • Synchrotron-based XRD : Resolve electron density maps for co-crystals with target proteins (e.g., cytochrome P450), providing atomic-level interaction data .

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